molecular formula C8H9NO5 B12925813 (S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid

(S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid

Cat. No.: B12925813
M. Wt: 199.16 g/mol
InChI Key: WFGBDUXGLUDYNU-YFKPBYRVSA-N
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Description

(S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid is a chiral compound with a furan ring structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure includes an amino group, a carboxyl group, and a furan ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral catalysts to promote the formation of the (S)-enantiomer. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique properties make it suitable for various industrial applications, such as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid
  • 5-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid
  • 4-(2-Amino-2-carboxyethyl)thiophene-2-carboxylic acid

Uniqueness

(S)-4-(2-Amino-2-carboxyethyl)furan-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxyl groups on the furan ring

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]furan-2-carboxylic acid

InChI

InChI=1S/C8H9NO5/c9-5(7(10)11)1-4-2-6(8(12)13)14-3-4/h2-3,5H,1,9H2,(H,10,11)(H,12,13)/t5-/m0/s1

InChI Key

WFGBDUXGLUDYNU-YFKPBYRVSA-N

Isomeric SMILES

C1=C(OC=C1C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=C(OC=C1CC(C(=O)O)N)C(=O)O

Origin of Product

United States

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